

A Comprehensive Technical Guide to Methyl 4-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-methoxy-3-nitrobenzoate**

Cat. No.: **B1583828**

[Get Quote](#)

Prepared by a Senior Application Scientist

This guide provides an in-depth overview of **Methyl 4-methoxy-3-nitrobenzoate**, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will explore its chemical identity, synthesis protocols, key applications, and safety considerations, offering field-proven insights into its practical use.

Core Chemical Identity

Methyl 4-methoxy-3-nitrobenzoate is a substituted benzoate ester.^[1] The strategic placement of a methoxy group and a nitro group on the aromatic ring makes it a versatile reagent in organic synthesis.^{[1][2]} The nitro group, being a strong electron-withdrawing group, enhances the reactivity of the compound, making it a valuable precursor for the synthesis of various bioactive molecules and complex organic structures.^[2]

Identifier	Value	Source
CAS Number	40757-20-8	[2] [3] [4]
IUPAC Name	Methyl 4-methoxy-3-nitrobenzoate	[5]
Synonyms	4-Methoxy-3-nitrobenzoic Acid Methyl Ester, Methyl 3-Nitro-p-anisate	[2] [3] [4]
Molecular Formula	C9H9NO5	[1] [2]
Molecular Weight	211.17 g/mol	[2] [6]
InChIKey	ZUZYMTBOKNSYEB-UHFFFAOYSA-N	[6] [7]

Physicochemical Properties:

Property	Value	Source
Appearance	White to pale yellow crystalline powder	[2] [3]
Melting Point	108-112 °C	[2] [3]
Purity	>98.0% (GC)	[3]
Solubility	Soluble in various organic solvents	[2]

Synthesis and Mechanistic Insights

The synthesis of **Methyl 4-methoxy-3-nitrobenzoate** is typically achieved through the nitration of a precursor, Methyl 4-methoxybenzoate (also known as Methyl p-anisate). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Causality in Experimental Design: The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity. A mixture of nitric acid and sulfuric acid is commonly

employed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species. Temperature control is paramount; exothermic nitration reactions can lead to over-nitration or side-product formation if not properly managed.

Detailed Experimental Protocol (Illustrative):

A common laboratory-scale synthesis involves the nitration of a related compound, showcasing a typical procedure. For instance, the nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate is performed by adding nitric acid dropwise to a solution of the starting material in a mixture of acetic acid and acetic anhydride at a controlled temperature of 0-5 °C. [8][9] The mixture is then stirred for several hours at room temperature.[8][9]

Step-by-Step Breakdown:

- **Dissolution:** The starting benzoate is dissolved in a suitable solvent system (e.g., acetic acid/acetic anhydride).[8][9] This ensures a homogenous reaction medium.
- **Cooling:** The reaction vessel is cooled in an ice bath to 0-5 °C. This is a critical safety and selectivity step to control the exothermic reaction.
- **Slow Addition:** The nitrating agent (e.g., 66% nitric acid) is added dropwise with continuous stirring. This slow addition maintains temperature control and prevents localized overheating. [8][9]
- **Reaction:** After addition, the mixture is allowed to stir for a set period (e.g., 6 hours) at room temperature to ensure the reaction goes to completion.[8][9]
- **Quenching & Extraction:** The reaction is quenched by pouring it into ice-water. The product is then extracted using an organic solvent like ethyl acetate.[8]
- **Purification:** The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Below is a diagram illustrating the generalized workflow for the synthesis of a nitrobenzoate derivative.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Methyl 4-methoxy-3-nitrobenzoate**.

Spectroscopic and Analytical Data

Characterization of **Methyl 4-methoxy-3-nitrobenzoate** is essential for confirming its identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used.[10][11]

Technique	Expected Data	Source
¹ H NMR	Signals corresponding to aromatic protons, methoxy protons, and methyl ester protons.	[10]
¹³ C NMR	Resonances for all unique carbon atoms in the molecule.	[10]
Mass Spec (MS)	Molecular ion peak consistent with its molecular weight (211.17 g/mol).	[10][12]
IR Spectroscopy	Characteristic absorption bands for nitro (NO ₂), ester (C=O), and ether (C-O) functional groups.	[10][13]

Applications in Research and Drug Development

Methyl 4-methoxy-3-nitrobenzoate serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amine, which is a key functional group in many biologically active compounds. This amine can then be further modified to build more complex molecular architectures.

This compound and its analogs are valuable in medicinal chemistry for developing novel therapeutic agents.[2] For example, related nitrobenzoate structures have been investigated for their potential as antifungal agents and in the development of drugs targeting cancer cell migration.[14][15] Specifically, it is used in the synthesis of compounds that can act as enzyme inhibitors and receptor modulators.[16] The presence and position of the methoxy and nitro

groups can significantly influence a molecule's binding affinity and selectivity for its biological target.[16]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **Methyl 4-methoxy-3-nitrobenzoate**.

- General Handling: Use in a well-ventilated area or a chemical fume hood.[17] Avoid breathing dust.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
- First Aid: In case of skin contact, wash off with soap and water.[18] If inhaled, move to fresh air. If swallowed, rinse mouth with water.[19] Seek medical attention if irritation or symptoms persist.[17]
- Storage: Store in a tightly closed container in a dry, cool place.[20]
- Hazards: The compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[17][18][19]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 40757-20-8: methyl 4-methoxy-3-nitrobenzoate [cymitquimica.com]
2. chemimpex.com [chemimpex.com]
3. Methyl 4-Methoxy-3-nitrobenzoate | 40757-20-8 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
4. METHYL 4-METHOXY-3-NITROBENZOATE CAS#: 40757-20-8 [amp.chemicalbook.com]

- 5. Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-Methoxy-3-nitrobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. PubChemLite - Methyl 4-methoxy-3-nitrobenzoate (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. METHYL 4-METHOXY-3-NITROBENZOATE(40757-20-8) 1H NMR spectrum
[chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 13. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration -
PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8 | Chemsric [chemsrc.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. chemicalbook.com [chemicalbook.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 4-methoxy-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583828#methyl-4-methoxy-3-nitrobenzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com